2-Propanamine, 2-methyl-1-(methylthio)-
Overview
Description
2-Propanamine, 2-methyl-1-(methylthio)- is a chemical compound with the molecular formula C5H13NS. It is commonly known as N-methyl-2-(methylthio)propan-1-amine or MTA. MTA is a widely used reagent in organic synthesis and has diverse applications in scientific research.
Scientific Research Applications
Analytical Chemistry Techniques
A study highlighted the use of molecular-imprinted polymer (MIP)-based sorbents for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples. This technique significantly improves the sensitivity of analyses by employing selective extraction of analytes during sample preparation, showcasing a practical application in forensic and clinical toxicology (Bykov et al., 2017).
Environmental Sciences
Research on the degradation of methyl parathion, an organophosphorus pesticide, used hydrodynamic cavitation reactors to investigate the intensification of the degradation process. This study explored the effects of operating parameters and additives, achieving significant degradation and offering insights into environmental pollution mitigation strategies (Patil & Gogate, 2012).
Materials Science
In materials science, the synthesis of a new organic chromate compound, [(CH3)3CNH3]2[CrO4], associated with the monoprotonated 2-methyl-2-propanamine molecule, was reported. The study described the compound's structure, which consists of discrete chromate ions stacked in layers, providing insights into the design of new materials with specific properties (Chebbi & Driss, 2002).
Biochemistry and Microbiology
A groundbreaking approach in biochemistry and microbiology involved the metabolic engineering of Escherichia coli to produce 1,2-propanediol, a commodity chemical, from glucose. This research demonstrated the potential of using genetically modified organisms for the sustainable production of chemicals from renewable resources (Altaras & Cameron, 1999).
properties
IUPAC Name |
2-methyl-1-methylsulfanylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFOVLFZVOJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477493 | |
Record name | 2-methyl-1-methylthio-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanamine, 2-methyl-1-(methylthio)- | |
CAS RN |
36567-04-1 | |
Record name | 2-Methyl-1-(methylthio)-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36567-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-1-methylthio-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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